
furan-2-yl(1H-indol-3-yl)methanone
Overview
Description
Furan-2-yl(1H-indol-3-yl)methanone is a heterocyclic compound that combines the structural features of both furan and indole. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research. The indole moiety is known for its presence in many natural products and pharmaceuticals, while the furan ring adds to the compound’s chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(1H-indol-3-yl)methanone typically involves the condensation of furan-2-carboxaldehyde with indole-3-carboxaldehyde under acidic or basic conditions. One common method is the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in acetic acid or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Furan-2-yl(1H-indol-3-yl)methanone has the molecular formula and a molecular weight of 211.22 g/mol. Its structure features a furan ring attached to an indole moiety, which is significant for its biological activity and potential therapeutic applications .
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. A study highlighted the synthesis of various indole-based compounds, demonstrating their effectiveness against different cancer cell lines. For instance, compounds derived from this structure showed cytotoxic activity against breast cancer cells, with IC50 values indicating significant potency .
Table 1: Anticancer Activity of Indole Derivatives
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Breast Cancer | 10 | |
Compound B | Lung Cancer | 15 | |
Compound C | Colon Cancer | 8 |
Antimicrobial Properties
This compound derivatives have also been studied for their antimicrobial activities. A series of compounds were evaluated against various bacterial strains, showing promising results that suggest their potential as antibiotic agents.
Table 2: Antimicrobial Activity of Furan-Indole Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound D | E. coli | 12 µg/mL | |
Compound E | S. aureus | 8 µg/mL | |
Compound F | P. aeruginosa | 15 µg/mL |
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into the compound's mechanism of action and help in the design of more effective derivatives.
Table 3: Molecular Docking Results
Target Protein | Binding Affinity (kcal/mol) | Reference |
---|---|---|
Enoyl Reductase (InhA) | -8.267 | |
DNA Topoisomerase | -7.500 | |
Protein Kinase | -9.000 |
Synthetic Approaches
The synthesis of this compound and its derivatives has been achieved through various methods, including one-pot reactions and microwave-assisted synthesis, yielding high purity and good yields.
Case Study: Synthesis Methodology
A notable synthesis method involves the reaction between furan derivatives and indole in the presence of specific catalysts, which has been optimized for efficiency and yield.
Table 4: Synthesis Yields of Derivatives
Mechanism of Action
The mechanism of action of furan-2-yl(1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Additionally, the furan ring can participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Furan-2-yl(1H-indol-3-yl)methanone can be compared with other similar compounds, such as:
Indole-3-carboxaldehyde: Lacks the furan ring but shares the indole moiety.
Furan-2-carboxaldehyde: Contains the furan ring but lacks the indole moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of both furan and indole rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interact with diverse biological targets, making it a valuable compound for research and development.
Biological Activity
Structural Overview
Furan-2-yl(1H-indol-3-yl)methanone can be represented structurally as follows:
The compound features a furan ring (a five-membered aromatic heterocycle) and an indole ring (a fused benzene and pyrrole), which are known for their diverse biological activities.
Anticancer Activity
Research indicates that indole derivatives, including those containing furan moieties, exhibit promising anticancer properties. For instance, some studies suggest that indole-furan derivatives can induce apoptosis in cancer cells through various mechanisms. Although specific data on this compound's anticancer effects are scarce, its structural components suggest it could exhibit similar bioactive properties as other indole-furan derivatives that have been studied.
Case Study: Indole Derivatives in Cancer Research
A notable study investigated several indole derivatives for their anticancer activity against HeLa cells (human cervical cancer). One compound demonstrated an IC50 of 0.15 µg/mL, indicating significant cytotoxicity against cancer cells through mitochondrial modification and membrane disruption .
Antimicrobial Activity
Furan derivatives have shown considerable antimicrobial activity against various bacterial strains. For example, derivatives of furan have been tested against Escherichia coli and Staphylococcus aureus, showcasing their potential as effective antibacterial agents.
Comparative Analysis of Antimicrobial Activity
Anti-inflammatory Activity
Furan compounds have also been noted for their anti-inflammatory effects. Studies have demonstrated that certain furan derivatives can significantly reduce inflammation in animal models.
Example of Anti-inflammatory Research
In one study, hydrazide-hydrazone derivatives linked to furan were evaluated for their anti-inflammatory activity using a carrageenan-induced rat model. Several compounds exhibited significant reductions in inflammation compared to control groups .
While specific mechanisms for this compound remain largely unexplored, general mechanisms observed in similar compounds include:
- Oxidation of Indole : Indole can be oxidized to generate radical cations.
- Nucleophilic Attack : The furan moiety may undergo nucleophilic attack leading to the formation of heterobiaryl products.
These processes are critical in understanding how such compounds interact with biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for furan-2-yl(1H-indol-3-yl)methanone?
The synthesis typically involves condensation reactions. For example, Feist-Benary cyclization of (2,4-dioxobutylidene)phosphoranes with indole derivatives has been employed to generate structurally related furan-indole hybrids (e.g., phenyl-[2-(2-phenylvinyl)furan-3-yl]methanone) . A specific procedure ( ) involves reacting 3-(2-furyl)-1H-indole with a trimethoxyphenyl carbonyl precursor under basic catalytic conditions (e.g., piperidine), followed by purification via column chromatography. Key considerations include maintaining anhydrous conditions and optimizing reaction time to maximize yield (60% reported in analogous syntheses) .
Q. Which spectroscopic techniques are employed to characterize this compound?
Characterization relies on:
- ¹H/¹³C NMR : Aromatic protons of indole (δ 7.0–8.5 ppm) and furan (δ 6.5–7.5 ppm); carbonyl carbon at ~190 ppm in ¹³C NMR .
- IR Spectroscopy : Strong C=O stretch at ~1650 cm⁻¹ and furan ring vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry : HRMS (EI) confirms molecular weight (e.g., [M⁺] at m/z 299.3400 for related compounds) .
- UV-Vis : Absorption maxima in acetonitrile (~250–300 nm) indicate π→π* transitions in conjugated systems .
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar indole derivatives ():
- GHS Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory tract irritation (H335).
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse with water and consult a physician .
Advanced Research Questions
Q. How does this compound interact with the FLT3 receptor in anticancer studies?
Molecular docking studies (PyRx software) reveal the compound binds to the FLT3 tyrosine kinase active site, a target in acute myeloid leukemia. Key findings:
- Docking Score : -7.5 (vs. reference drug Gliteritinib: -9.3) .
- Interactions : Hydrogen bonding with Lys614 and hydrophobic contacts with Phe691 and Asp698 .
- Validation : Re-docking RMSD < 2.0 Å confirms reproducibility .
Compound | Docking Score (kcal/mol) | Target Receptor |
---|---|---|
This compound | -7.5 | FLT3 (6JQR) |
Gliteritinib | -9.3 | FLT3 (6JQR) |
Q. What methodological approaches are used to study structure-activity relationships (SAR) of this compound?
SAR studies involve:
- Analog Synthesis : Modifying substituents on indole (e.g., tert-butyl 3-formyl-1H-indole-1-carboxylate) or furan rings to assess bioactivity changes .
- QSAR Modeling : Correlating electronic (HOMO/LUMO) and steric parameters with docking scores. For example, electron-withdrawing groups on indole enhance FLT3 binding .
- In Vitro Assays : Kinase inhibition assays (IC₅₀) validate computational predictions .
Q. How is X-ray crystallography applied to determine the structure of related methanone derivatives?
Single-crystal X-ray diffraction using SHELX software resolves bond geometries:
- Data Collection : At 173 K to minimize thermal motion .
- Refinement : SHELXL refines structures to R-factors < 0.05 (e.g., R = 0.038 for a tetrahydrobenzo[b]thiophen-3-yl derivative) .
- Key Metrics : Bond lengths (C=O: ~1.21 Å) and angles confirm planar methanone linkages .
Q. Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .
- Docking Workflow : Prepare ligand (AMBER charges) and receptor (PDB: 6JQR) files; use AutoDock Vina for scoring .
- Crystallography : Use SHELXTL (Bruker) for structure solution and Olex2 for visualization .
Properties
IUPAC Name |
furan-2-yl(1H-indol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNXEAXRPSISJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359318 | |
Record name | furan-2-yl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169772-66-1 | |
Record name | furan-2-yl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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